molecular formula C14H14N2O2S B3002774 2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile CAS No. 1705934-76-4

2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile

Cat. No.: B3002774
CAS No.: 1705934-76-4
M. Wt: 274.34
InChI Key: KLDWSILWBQYRCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve advanced organic chemistry techniques. The azabicyclo[3.2.1]octane core could potentially be synthesized from a suitable bicyclic precursor through functional group manipulations . The attachment of the sulfonyl and benzonitrile groups would likely involve further steps, possibly including nucleophilic substitution or addition reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. The azabicyclo[3.2.1]octane core might be relatively stable, but the sulfonyl and nitrile groups could potentially be involved in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and stability could be influenced by factors like the presence of polar functional groups and the compound’s overall shape and size .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isoxazoline-Based Carbocyclic Nucleosides : A study by Quadrelli et al. (2007) details the synthesis of isoxazoline-based carbocyclic aminols, which are important for constructing purine nucleosides, from a compound closely related to 2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile (Quadrelli et al., 2007).

  • Cycloaddition Chemistry for Pyrimidine Nucleosides Synthesis : Research by Quadrelli et al. (2008) explores the cycloaddition of benzonitrile oxide with derivatives, leading to isoxazoline-carbocyclic aminols for constructing pyrimidine nucleosides (Quadrelli et al., 2008).

Medicinal Chemistry and Bioactive Compounds

  • Synthesis of Cocaine Impurities : A study by Cooper and Allen (1984) investigates the synthesis of compounds including 3-aminomethyl-2-methoxycarbonyl-8-methyl-8-azabicyclo(3.2.1.) oct-2-ene, which is structurally related to the target compound, in synthetic cocaine samples (Cooper & Allen, 1984).

  • Synthesis and Biological Activity of Tropanyl Esters and Amides : Romanelli et al. (1993) synthesized and evaluated a series of aryl tropanyl esters and amides, including 1H-indole-3-carboxylic acid endo 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, for antinociceptive activity (Romanelli et al., 1993).

Advanced Organic Synthesis Techniques

  • Synthesis of 8-Azabicyclo[3.2.1]oct-3-en-2-ones : Curtis et al. (2006) demonstrate the synthesis of 8-azabicyclo[3.2.1]oct-3-en-2-ones through asymmetric 1,3-dipolar cycloadditions, a technique that may be relevant to the synthesis of derivatives of this compound (Curtis et al., 2006).

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-10-11-4-1-2-7-14(11)19(17,18)16-12-5-3-6-13(16)9-8-12/h1-5,7,12-13H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDWSILWBQYRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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